2-Phenyl-1-benzothiopyran-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-benzothiopyran-1,4-dione is an organic compound with the molecular formula C15H10OS It belongs to the class of benzothiopyrans, which are characterized by a benzene ring fused to a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1-benzothiopyran-1,4-dione can be synthesized through several methods. One common approach involves the condensation of thiophenols with ethyl benzoylacetates in the presence of polyphosphoric acid at 90°C . Another method includes the reaction of 2-phenyl-4H-1-benzothiopyran-4-ones with chloromethyl methyl ether and fuming sulfuric acid, which primarily yields 3-chloromethyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-benzothiopyran-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like chloromethyl methyl ether and fuming sulfuric acid are used for chloromethylation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Chloromethylated compounds.
Scientific Research Applications
2-Phenyl-1-benzothiopyran-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown antimicrobial activity against various pathogens.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-benzothiopyran-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: This compound is structurally similar but lacks the sulfur atom present in 2-Phenyl-1-benzothiopyran-1,4-dione.
2-Phenyl-4H-1-benzothiopyran-4-one: This compound is closely related and can be synthesized through similar methods.
Uniqueness
This compound is unique due to the presence of both a benzene ring and a thiopyran ring, which imparts distinct chemical properties and reactivity. Its sulfur-containing structure also contributes to its potential biological activity and applications in various fields.
Properties
CAS No. |
65373-82-2 |
---|---|
Molecular Formula |
C15H10O2S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
1-oxo-2-phenylthiochromen-4-one |
InChI |
InChI=1S/C15H10O2S/c16-13-10-15(11-6-2-1-3-7-11)18(17)14-9-5-4-8-12(13)14/h1-10H |
InChI Key |
QGMPXYBAXDVOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3S2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.